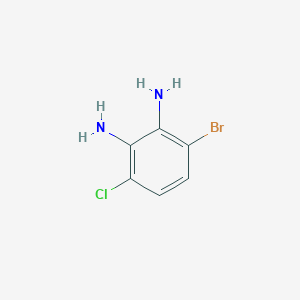

3-Bromo-6-chlorobenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

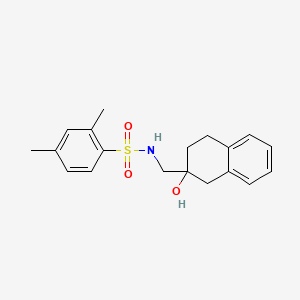

“3-Bromo-6-chlorobenzene-1,2-diamine” is a chemical compound with the CAS Number: 1823876-88-5 . Its IUPAC name is this compound . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H6BrClN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 . The molecular weight of this compound is 221.48 .Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 221.48 .科学的研究の応用

Electron Attachment and Molecular Behavior Research on molecules similar to 3-Bromo-6-chlorobenzene-1,2-diamine reveals insights into their behavior under specific conditions. For instance, studies on dissociative electron attachment to halogenated benzene derivatives demonstrate the formation of fragment anions and reveal temperature-dependent ion yields. These findings are significant in understanding the molecular dynamics and thermally excited vibrations of these compounds (Mahmoodi-Darian et al., 2010).

Molecular Conformation and Stability In the realm of crystallography and molecular design, investigations into related halogen-substituted benzene compounds shed light on molecular conformation and stability. Studies uncover the geometrical configurations of these molecules, highlighting the significance of intramolecular hydrogen bonding and intermolecular interactions in stabilizing the molecular structure (Xinli Zhang, 2009).

Thermochemical Properties The thermochemical properties of bromo and chloro-substituted benzenes have been extensively studied, with a focus on their heat capacities and densities across a range of temperatures. This data is crucial for applications in material science and chemical engineering, where understanding the heat capacity and density behavior of substances is fundamental (Góralski & Piekarski, 2007).

Chemical Synthesis and Catalysis In the field of synthetic chemistry, compounds akin to this compound are employed in catalytic processes and the synthesis of complex molecules. For example, copper-catalyzed amination reactions involving halogenated alkynes demonstrate the compound's utility in constructing heterocyclic compounds, highlighting its role in advancing synthetic methodologies (Fukudome et al., 2008).

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed (H302), causes severe skin burns and eye damage (H315, H319), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray (P260), washing skin thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/clothing/eye protection/face protection (P280) .

作用機序

Target of Action

The primary target of 3-Bromo-6-chlorobenzene-1,2-diamine is the benzene ring, which is a part of many biological molecules . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic system with an electrophile . The downstream effects of this pathway can lead to the formation of various substituted aromatic compounds .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various other compounds depending on the specific electrophile involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the electrophilic aromatic substitution reaction . .

特性

IUPAC Name |

3-bromo-6-chlorobenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDPCHKJRWRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)

![tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride](/img/structure/B2540332.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2540333.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2540334.png)

![1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2540335.png)

![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2540339.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)